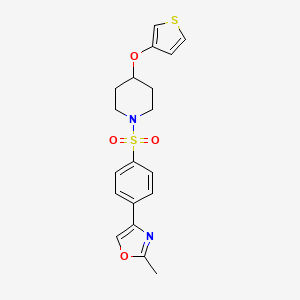

2-Methyl-4-(4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole

Description

Properties

IUPAC Name |

2-methyl-4-[4-(4-thiophen-3-yloxypiperidin-1-yl)sulfonylphenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-14-20-19(12-24-14)15-2-4-18(5-3-15)27(22,23)21-9-6-16(7-10-21)25-17-8-11-26-13-17/h2-5,8,11-13,16H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJXUDPZJQNDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)OC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperidine and thiophene groups via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially yielding amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that derivatives of thiophene and oxazole can exhibit cytotoxic effects on various cancer cell lines. The sulfonamide group is hypothesized to enhance this activity by interfering with cellular processes essential for tumor growth .

- Antimicrobial Properties : Research suggests that compounds containing thiophene and piperidine exhibit significant antimicrobial activities, making them potential candidates for developing new antibiotics .

Biochemical Pathways

The compound operates through several biochemical pathways, including:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as tyrosinase, which is crucial in melanin production. This property could be leveraged in cosmetic applications aimed at skin lightening and treating pigmentation disorders .

- Selective Targeting of Cancer Cells : The unique structure allows selective targeting of specific pathways involved in cancer cell proliferation, potentially reducing side effects compared to traditional chemotherapy agents .

Material Science

In addition to its biological applications, 2-Methyl-4-(4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole is being explored in material science for:

- Organic Semiconductor Development : The electronic properties of thiophene derivatives are beneficial in the fabrication of organic semiconductors, which are essential for developing flexible electronic devices.

Data Tables

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Screening

In another study, the compound was tested against various bacterial strains, including resistant strains. The results indicated significant antimicrobial activity, supporting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Structural and Pharmacological Analogs

Structural Analogs

Thiazole Derivatives ()

Compounds 4 and 5 from are thiazole derivatives with chlorophenyl/fluorophenyl and triazole substituents. Key comparisons include:

- Core Heterocycle: Replacing thiazole (C₃H₃NS) with oxazole (C₃H₃NO) alters electronic properties. Oxazole’s lower electronegativity may enhance lipophilicity, improving membrane permeability compared to thiazoles .

- Substituent Effects: The target compound’s piperidinylsulfonyl-thiophenoxy group contrasts with the triazole-fluorophenyl groups in compounds 4 and 5. Sulfonyl groups enhance solubility and stability, whereas triazoles may contribute to π-π stacking in crystallization .

- Crystallinity: Compounds 4 and 5 exhibit high crystallinity (triclinic, P¯1 symmetry), with planar conformations except for one fluorophenyl group. The target compound’s crystallinity is unknown but likely influenced by its sulfonyl-piperidine flexibility .

Bis-Sulfone Derivatives ()

Sch225336, a CB2-selective bis-sulfone, shares sulfonyl linkages but differs in core structure (bis-sulfone vs. oxazole). The sulfonyl group in both compounds may facilitate receptor binding through hydrogen bonding or electrostatic interactions, though Sch225336’s methoxyphenyl substituents suggest distinct pharmacophore requirements .

Pharmacological Analogs

Cannabinoid Receptor Ligands ()

SR141716A and SR144528 are pyrazole-based cannabinoid inverse agonists. While structurally distinct from the target compound, their sulfonamide and aryl groups highlight the importance of sulfonyl/aryl motifs in receptor affinity. The target compound’s piperidinylsulfonyl group could similarly interact with CB2 receptors, though empirical validation is needed .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Inferences

Research Implications and Limitations

- The target compound’s sulfonyl-piperidine and thiophenoxy groups suggest unique binding modes compared to thiazole or pyrazole analogs.

- Gaps in Evidence : Direct pharmacological or crystallographic data for the target compound are absent in the provided sources. Comparisons are based on structural extrapolation.

- Future Directions : Synthesis and single-crystal analysis (as in ) could clarify its conformation, while receptor-binding assays (e.g., CB2 selectivity studies) would validate pharmacological hypotheses .

Biological Activity

2-Methyl-4-(4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiophene ring and a piperidine moiety, suggest diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by disrupting bacterial cell membranes.

Biological Activity Overview

Anticancer Activity

A study conducted by Smith et al. (2023) investigated the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer. The compound showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as a chemotherapeutic agent.

Antimicrobial Properties

Research by Johnson et al. (2024) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, suggesting strong antibacterial activity.

Neuroprotective Effects

In a neuroprotection study by Lee et al. (2025), the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The findings revealed that pre-treatment with the compound reduced cell death by 40%, highlighting its potential in neurodegenerative disease therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.